molecular formula C10H11NO B2893173 2-(2-Cyclopropyloxiran-2-yl)pyridine CAS No. 2248378-00-7

2-(2-Cyclopropyloxiran-2-yl)pyridine

Cat. No.: B2893173
CAS No.: 2248378-00-7
M. Wt: 161.204
InChI Key: DWPHEERMRQJEPP-UHFFFAOYSA-N
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Description

2-(2-Cyclopropyloxiran-2-yl)pyridine is a heterocyclic compound that features a pyridine ring fused with an oxirane ring and a cyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Cyclopropyloxiran-2-yl)pyridine typically involves the cycloaddition of pyridine derivatives with cyclopropyl-containing reagents. One common method is the [4 + 2] cycloaddition reaction, where a 1-azadiene derivative reacts with a cyclopropyl-containing π-component under thermal or transition metal-catalyzed conditions . The reaction conditions often involve the use of palladium or gold catalysts to facilitate the cycloaddition process .

Industrial Production Methods

Industrial production of this compound may involve large-scale cycloaddition reactions using optimized catalysts and reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Cyclopropyloxiran-2-yl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Peracids such as m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.

    Substitution: Electrophilic reagents such as halogens, nitro groups, and alkylating agents are used for substitution reactions.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Diols or other reduced derivatives.

    Substitution: Various substituted pyridine derivatives depending on the electrophilic reagent used.

Mechanism of Action

The mechanism of action of 2-(2-Cyclopropyloxiran-2-yl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The compound’s oxirane ring can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Cyclopropyloxiran-2-yl)pyridine is unique due to its combination of a pyridine ring with an oxirane ring and a cyclopropyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-(2-cyclopropyloxiran-2-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-2-6-11-9(3-1)10(7-12-10)8-4-5-8/h1-3,6,8H,4-5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWPHEERMRQJEPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2(CO2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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